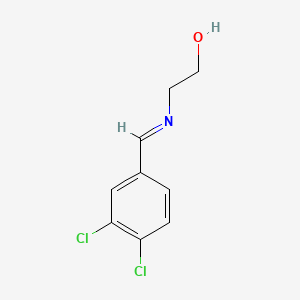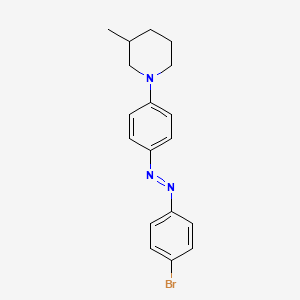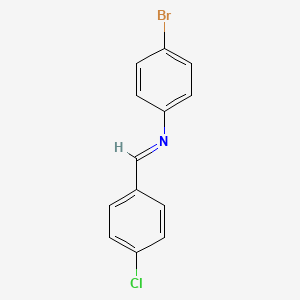![molecular formula C16H14Cl3N3O4 B11947087 2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B11947087.png)
2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide is a complex organic compound with the molecular formula C16H14Cl3N3O4. This compound is characterized by the presence of nitro, trichloro, and methoxyanilino groups attached to a benzamide core. It is primarily used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide typically involves a multi-step process:
Chlorination: The trichloroethyl group is introduced via chlorination, often using thionyl chloride or phosphorus trichloride.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with 2-methoxyaniline under controlled conditions, typically in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The benzamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis Conditions: Aqueous acid or base, elevated temperatures.
Major Products
Reduction: 2-amino-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-nitrobenzoic acid and 2-methoxyaniline.
Scientific Research Applications
2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trichloroethyl group may also play a role in modulating the compound’s activity by affecting its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide
- 2-nitro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]benzamide
- 2-chloro-N-(2,2,2-trichloro-1-(3-(4-nitrophenyl)thioureido)ethyl)benzamide
Uniqueness
2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide is unique due to the presence of the methoxyanilino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical reactions and biological interactions that are not possible with its analogs.
Properties
Molecular Formula |
C16H14Cl3N3O4 |
|---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl3N3O4/c1-26-13-9-5-3-7-11(13)20-15(16(17,18)19)21-14(23)10-6-2-4-8-12(10)22(24)25/h2-9,15,20H,1H3,(H,21,23) |
InChI Key |
GDTSRVFYAOKCIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


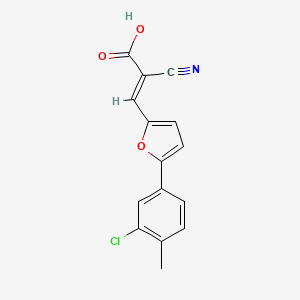


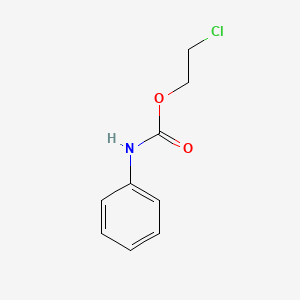
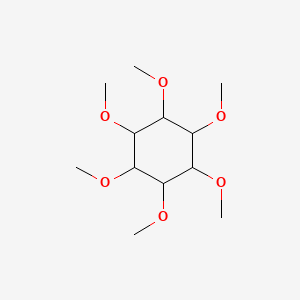

![2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11947042.png)
![3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947047.png)
